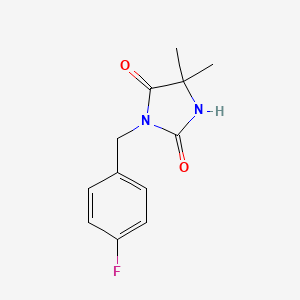

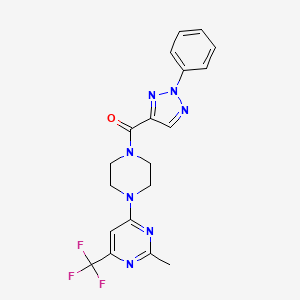

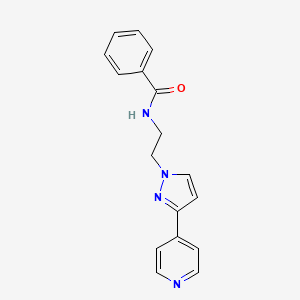

![molecular formula C17H19ClN4O3S B2450447 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396791-95-9](/img/structure/B2450447.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is recognized to possess potent pharmacological activities, including anticancer potential . It has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves coupling reactions between donor and acceptor units . For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds can be characterized by various spectroscopic techniques . The exact structure of your compound would depend on the specific substituents attached to the benzo[c][1,2,5]thiadiazole core.Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole-based compounds can vary widely depending on the specific substituents present. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can participate in Miyaura borylation and Suzuki coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be influenced by the specific substituents present. For example, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a solid with a melting point of 81-86 °C .Mechanism of Action

Target of Action

The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism.

Mode of Action

The compound interacts with its target through a process of intramolecular charge transfer . During light absorption, electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

The compound affects the glycolysis pathway by inhibiting the PFKFB3 kinase . This inhibition can lead to a decrease in the rate of glycolysis, affecting the energy production in cells. The compound’s interaction with its target also involves the Miyaura borylation and Suzuki coupling reactions .

Result of Action

The inhibition of PFKFB3 kinase and the subsequent decrease in glycolysis can lead to a reduction in energy production within cells. This could potentially lead to cell death, making the compound a potential candidate for cancer therapies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can trigger the intramolecular charge transfer mechanism, activating the compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules in its environment.

Future Directions

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S.ClH/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;/h1-4,9-10,15,22H,5-8,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVUVQBSFAUBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

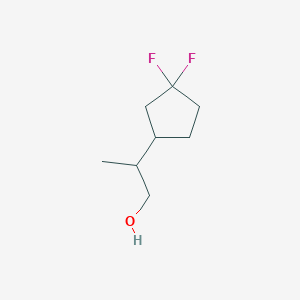

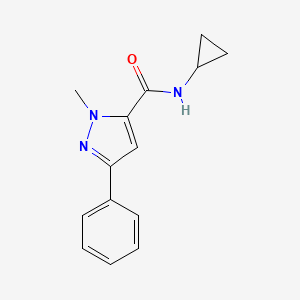

![3-(2-chlorophenyl)-5-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)

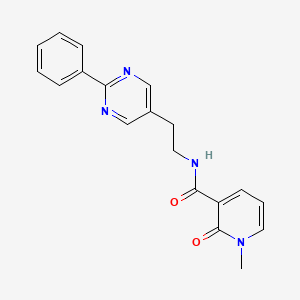

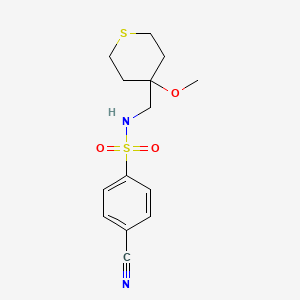

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)

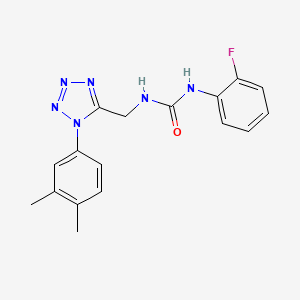

![ethyl 2-amino-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2450375.png)

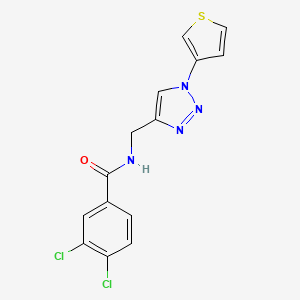

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2450384.png)